5-methyl-2-(4-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole
Description
The compound 5-methyl-2-(4-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a heterocyclic molecule featuring a 1,3-oxazole core linked via a sulfanylmethyl group to a 1,2,4-triazolo[4,3-a]quinoxaline moiety. The oxazole ring is substituted with a 4-methylphenyl group at position 2 and a methyl group at position 5, while the triazoloquinoxaline component includes a propan-2-yl substituent.
Synthesis pathways for analogous compounds involve cyclization reactions (e.g., using diethyl oxalate) and substitution steps with brominated alkanes or aryl halides under basic conditions (e.g., K₂CO₃), as seen in the preparation of triazoloquinoxaline derivatives .
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-14(2)21-27-28-22-24(26-18-7-5-6-8-20(18)29(21)22)31-13-19-16(4)30-23(25-19)17-11-9-15(3)10-12-17/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPWOUVFFKJRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing ones. This process plays a major role in the growth and development of cancerous cells.
Mode of Action
The compound acts as an inhibitor of VEGFR-2. By blocking the VEGFR-2 signaling pathway, it effectively suppresses tumor growth. The compound’s cytotoxic activities have been evaluated against two human cancer cell lines, MCF-7 and HepG2. The results of VEGFR-2 inhibitory activity and cytotoxicity were found to be highly correlated.
Biochemical Pathways
The compound affects the angiogenesis pathway by inhibiting VEGFR-2. This results in the suppression of tumor growth, as angiogenesis is a critical process that affects the development and growth of cancerous cells. Current evidence suggests that the growth of primary tumors and their subsequent metastasis are angiogenesis-dependent processes.
Pharmacokinetics
These studies revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness, suggesting potential bioavailability.
Biological Activity
5-Methyl-2-(4-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Triazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Quinoxaline derivative : Associated with anticonvulsant and anti-HIV activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown significant activity against various pathogens, suggesting a potential for this compound as an antimicrobial agent.
Anticonvulsant Activity
Research indicates that derivatives of the triazoloquinoxaline class exhibit significant anticonvulsant properties. A study evaluated several synthesized compounds for their efficacy in a metrazol-induced convulsion model. Among them, compounds containing the triazoloquinoxaline structure demonstrated promising results in reducing seizure activity .
Antimicrobial Properties
The antimicrobial activity of related compounds has been documented extensively. For example, quinoxaline derivatives have shown effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL against Staphylococcus aureus . This suggests that this compound may possess similar properties.
Case Studies
- Antiviral Activity : A study focusing on quinoxaline derivatives found that certain compounds effectively inhibited HIV reverse transcriptase activity with EC50 values in the nanomolar range . This highlights the potential antiviral applications of related structures.
- Cell Toxicity Assessments : Evaluations of cytotoxicity indicated that while some derivatives showed low toxicity (high CC50 values), they maintained effective biological activity against viral replication . This balance is crucial for therapeutic applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4OS |
| Molecular Weight | 342.46 g/mol |
| Anticonvulsant EC50 | 3.1 nM |
| Antimicrobial MIC | 0.22 μg/mL |
| CC50 (Cell Toxicity) | >10000 nM |
Comparison with Similar Compounds
Key Structural Features
- Planarity: The target compound’s triazoloquinoxaline moiety is likely planar, similar to the fluorophenyl-triazolyl-pyrazolyl group in compound 4 . However, the oxazole ring may introduce slight non-planarity compared to thiazole or thiadiazole cores.
- Crystallography : Isostructural compounds 4 and 5 () crystallize in triclinic Pī symmetry with two independent molecules per asymmetric unit. The target compound’s bulkier propan-2-yl group could disrupt such packing, leading to distinct lattice arrangements.
Crystallographic and Spectral Data
- The absence of halogen substituents (e.g., Cl, Br) in the target compound may simplify its NMR spectrum compared to compounds 4 and 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
